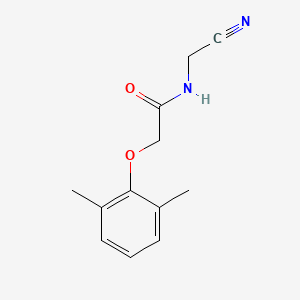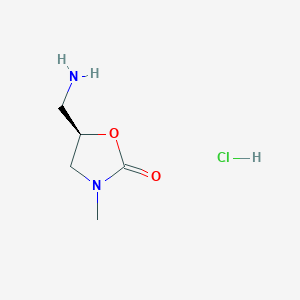![molecular formula C13H16ClNO2 B2685812 N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide CAS No. 851398-75-9](/img/structure/B2685812.png)
N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO2/c1-8(2)13(17)15-11-6-4-10(5-7-11)12(16)9(3)14/h4-9H,1-3H3,(H,15,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 253.73 .Scientific Research Applications
Chemical Synthesis and Reactions
Research has investigated the chemical synthesis and reactions of compounds structurally related to N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide. For instance, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been re-examined, revealing the formation of amines such as N-propylaniline and N-isopropylaniline, with 2-methyl-N-phenylaziridine being an intermediate in the reaction. This study highlights the chemoselective nature of reductions involving chloropropanamide derivatives and provides insights into the mechanistic pathways of these reactions (Vilhelmsen et al., 2008).
Antipathogenic Activity
Thiourea derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their antipathogenic activities. These compounds demonstrated significant effects against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. This suggests potential applications of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Polymer Chemistry
A study on the synthesis of poly(N-isopropylacrylamide) using a 2-chloropropionamide derivative as the initiator for atom transfer radical polymerization (ATRP) demonstrated the potential of modifying poly(N-isopropylacrylamide) end-groups through 'click' chemistry. This work illustrates the versatility of chloropropionamide derivatives in polymer chemistry, enabling the adjustment of the thermoresponsive behavior of polymers (Narumi et al., 2008).
Crystal Structure and Phase Transformations
The investigation into polymorphism and phase transformations of compounds structurally related to this compound, such as 2,6-disubstituted N-phenylformamides, sheds light on the influence of hydrogen bonding, chloro-methyl exchange, and intermolecular interactions on the crystal structures and thermal behavior of these compounds. Such studies are crucial for understanding the material properties and for the development of materials with specific crystalline and thermal characteristics (Omondi et al., 2005).
Safety and Hazards
The safety information for N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor .
Properties
IUPAC Name |
N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-8(2)13(17)15-11-6-4-10(5-7-11)12(16)9(3)14/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRRDBOALIKWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
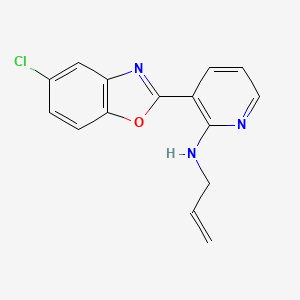

![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)
![ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate](/img/structure/B2685735.png)
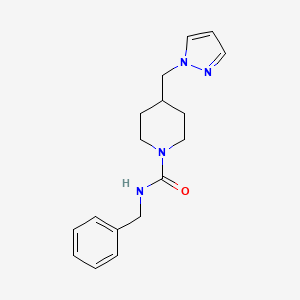

![2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2685741.png)
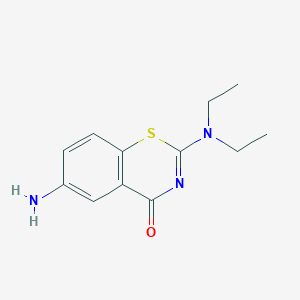
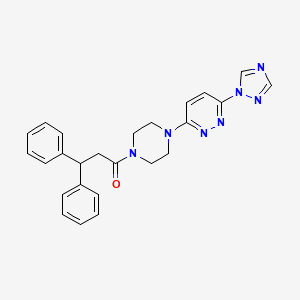
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2685745.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2685747.png)

